molecular formula C19H29BO5 B13723316 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester

2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No.: B13723316
M. Wt: 348.2 g/mol
InChI Key: ZFMYVEYKWDBZNX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester (CAS: Not explicitly provided; Molecular Formula: C₁₉H₂₇BO₅, MW: 346.24 g/mol) is a boronic ester derivative characterized by a phenoxy-propionic acid ethyl ester backbone. The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the para-position of the phenoxy ring, enhancing its utility in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity . Its branched alkyl chain (2,2-dimethyl) and ethyl ester moiety contribute to lipophilicity, influencing solubility and stability.

Properties

Molecular Formula

C19H29BO5

Molecular Weight

348.2 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate

InChI

InChI=1S/C19H29BO5/c1-8-22-16(21)17(2,3)13-23-15-11-9-14(10-12-15)20-24-18(4,5)19(6,7)25-20/h9-12H,8,13H2,1-7H3

InChI Key

ZFMYVEYKWDBZNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester typically involves the reaction of 4-bromo-2,2-dimethyl-3-(4-hydroxyphenoxy)propionic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on molecular features, reactivity, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Reaction Yield/Applications References
Target Compound : 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester C₁₉H₂₇BO₅ 346.24 Phenoxy-propionate backbone; 2,2-dimethyl; para-boronic ester High purity (95%); potential use in bioconjugation or polymer synthesis
Ethyl 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)prop-2-enoate C₁₁H₁₉BO₄ 226.08 α,β-unsaturated ester; boronic ester at β-position Intermediate in synthesis of conjugated dienes via Suzuki coupling
Ethyl 4-fluoro-3-(dioxaborolan-2-yl)benzoate C₁₅H₁₉BFO₄ 307.12 Fluoro-substituted benzoate; meta-boronic ester Used in fluorinated biaryl synthesis; demonstrates electronic effects on coupling efficiency
3-(4-(Dioxaborolan-2-yl)phenyl)propionamide C₁₅H₂₁BNO₃ 282.15 Propionamide backbone; para-boronic ester 80% yield in Suzuki coupling; applications in pharmaceutical intermediates
2-(4-(Dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate ethyl ester C₁₆H₂₇BO₄ 294.19 Cyclohexene ring; acetate ethyl ester; boronic ester Storage at -20°C under inert atmosphere; used in polymer chemistry

Key Structural and Functional Comparisons

Backbone Diversity: The target compound’s phenoxy-propionate backbone distinguishes it from acrylates (e.g., ) and benzoates (). This structure may enhance steric stability in cross-coupling reactions compared to linear analogs .

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in ) increase boronic ester reactivity, whereas electron-donating groups (e.g., methyl in the target compound) may slow coupling kinetics but improve shelf life .
  • Branched alkyl chains (2,2-dimethyl in the target compound) reduce crystallization tendencies, enhancing solubility in organic solvents compared to straight-chain analogs .

Reactivity and Applications :

  • The target compound’s para-substituted boronic ester aligns with standard Suzuki coupling protocols, similar to intermediates in (80% yield) and (62% yield for related aryne precursors) .
  • α,β-unsaturated esters () enable conjugate addition pathways, unlike the saturated backbone of the target compound .

Stability and Handling :

  • Boronic esters with aromatic backbones (e.g., target compound, ) are generally more stable than aliphatic variants (), though all require moisture-free storage .

Research Findings and Data

  • Synthetic Efficiency : The target compound’s 95% purity () suggests optimized purification, contrasting with lower yields (62–80%) for similar compounds in and .
  • Thermodynamic Stability : Computational studies () indicate that C–B bond formation in arylboronic esters is thermodynamically favorable, supporting the target compound’s utility in high-temperature reactions .
  • Applications : Boronic esters like the target compound are pivotal in synthesizing meta-terphenyl dyads () and phosphatase inhibitors (), highlighting versatility in materials science and drug discovery .

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